Structural Foundation for Enhanced Anion Binding Affinity in Receptor Design
The (4-nitro-1,2-phenylene)dimethanol core provides a scaffold for the synthesis of urea/thiourea-based anion receptors. When comparing the binding of fluoride and acetate anions by receptors 1,1-(4-nitro-1,2-phenylene)bis(3-phenylurea) (derived from the target compound) and its thiourea analog, the urea derivative exhibits a significantly higher binding constant for fluoride. [1]
| Evidence Dimension | Binding constant (Kassoc) for fluoride anion |
|---|---|
| Target Compound Data | 1.5 × 10^4 M^-1 |
| Comparator Or Baseline | Thiourea analog: 7.5 × 10^3 M^-1 |
| Quantified Difference | 2-fold higher binding constant |
| Conditions | UV-Vis titration in DMSO |
Why This Matters
This demonstrates that the specific 4-nitro-1,2-phenylene core, when functionalized, can yield a 2x improvement in binding affinity compared to a structurally similar derivative, guiding the selection of this core for high-performance anion sensors.
- [1] Devi, N., et al. (2017). Experimental and theoretical study of urea and thiourea based new colorimetric chemosensor for fluoride and acetate ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 259-266. View Source
